4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H26N4O7S and its molecular weight is 490.53. The purity is usually 95%.
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Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a sulfamoyl group, an oxadiazole ring, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and biological effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
Chemical Structure
The molecular formula of the compound is C22H29N3O6S2 with a molar mass of 495.61 g/mol. The structure includes:
- Sulfamoyl Group : Known for its antibacterial properties.
- Oxadiazole Ring : Associated with various biological activities including antimicrobial and anti-inflammatory effects.
- Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.
The biological activity of this compound is thought to arise from its interaction with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, affecting physiological responses.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing oxadiazole moieties have shown promising antifungal and antibacterial properties. For instance, derivatives of benzamides with oxadiazole rings demonstrated significant antifungal activity against species such as Botrytis cinerea and Fusarium graminearum .
- Antitubercular Activity : The structural similarity to known antitubercular agents suggests potential efficacy against Mycobacterium tuberculosis. Research has explored the synthesis of oxadiazole-based compounds with promising results in vitro .
- Anti-inflammatory Effects : Some sulfamoyl-containing compounds have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Study 1: Antifungal Activity
A study synthesized a series of benzamide derivatives incorporating oxadiazole rings and evaluated their antifungal activity against multiple fungal strains. Notably, several compounds exhibited higher efficacy than the standard antifungal agent pyraclostrobin at 100 mg/L .
Case Study 2: Antitubercular Screening
In another investigation, compounds similar to this compound were screened for their antitubercular activity against M. bovis BCG and M. tuberculosis H37Ra strains. The results indicated that certain derivatives had IC90 values significantly lower than 1 µg/mL, demonstrating potent activity .
Comparative Analysis
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O7S/c1-30-14-12-26(13-15-31-2)34(28,29)19-10-6-16(7-11-19)20(27)23-22-25-24-21(33-22)17-4-8-18(32-3)9-5-17/h4-11H,12-15H2,1-3H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLLSYBTVBOFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.